3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Catalog No.
S3717742
CAS No.
78922-04-0
M.F
C13H10ClNO4S
M. Wt
311.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-benzenesulfonylamino)-benzoic acid

CAS Number

78922-04-0

Product Name

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]benzoic acid

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)

InChI Key

APBOVLPLJFJSRI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O

The exact mass of the compound 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is 311.0019067 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is an aromatic organic compound characterized by its unique structure, which includes two benzene rings linked by an amide bond. One of the benzene rings features a chlorine substituent in the meta position, while the other contains a sulfonylamino group. This compound's molecular formula is C₁₃H₁₀ClN₁O₃S, and it has gained attention in medicinal chemistry due to its potential bioactive properties and the presence of functional groups that are commonly associated with pharmacological activity.

Due to its functional groups:

  • Amide Bond Cleavage: The amide bond can be cleaved under acidic or basic conditions, resulting in the formation of 3-chlorobenzenesulfonamide and 3-aminobenzoic acid.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which are important in various chemical applications.

The synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid can be achieved through several methods:

  • Direct Coupling: The compound may be synthesized by coupling 3-chlorobenzenesulfonyl chloride with 3-aminobenzoic acid under appropriate conditions.
  • Multi-step Synthesis: A more complex synthesis route could involve the preparation of intermediates that are subsequently reacted to form the final product.

Details on specific experimental procedures are scarce, indicating that further research may be needed to establish standardized synthesis protocols .

The potential applications of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid include:

  • Medicinal Chemistry: Its structure suggests possible use as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research: It may serve as a probe or tool for studying biological processes due to its reactive functional groups.

Further exploration into its specific applications is warranted as research progresses.

Interaction studies involving 3-(3-Chloro-benzenesulfonylamino)-benzoic acid could focus on its binding affinity to various biological targets. Such studies would help elucidate its mechanism of action and inform potential therapeutic applications. Given its structural features, it may interact with proteins involved in inflammation or microbial resistance pathways .

Several compounds share structural similarities with 3-(3-Chloro-benzenesulfonylamino)-benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid0.89Contains a nitro group and trifluoromethyl substituent, affecting electronic properties .
4-Chloro-2-(methylsulfonyl)benzoic acid0.89Features a methylsulfonyl group, which alters solubility and reactivity .
2-Chloro-5-(methylsulfonyl)benzoic acid0.92Similar sulfonyl group but different substitution pattern on the benzene ring .
4-Chloro-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid0.89Biphenyl structure introduces additional sterics and electronic effects .

These comparisons illustrate that while these compounds share certain structural elements, variations in substituents lead to distinct chemical behaviors and potential applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

311.0019067 g/mol

Monoisotopic Mass

311.0019067 g/mol

Heavy Atom Count

20

Wikipedia

3-(3-chloro-benzenesulfonylamino)-benzoic acid

Dates

Last modified: 08-20-2023

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